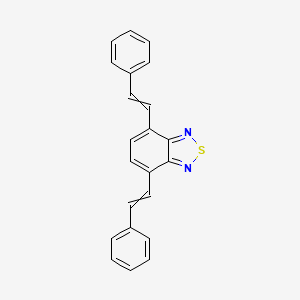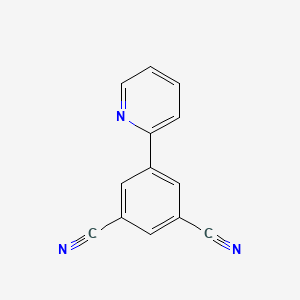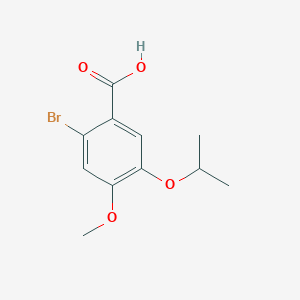
10,10'-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol) is a complex organic compound characterized by the presence of two bromine atoms attached to a fluorene core, which is further substituted with decan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol) typically involves the bromination of fluorene followed by the introduction of decan-1-ol groups. The process can be summarized as follows:
Bromination of Fluorene: Fluorene is reacted with bromine in the presence of a catalyst to yield 2,7-dibromofluorene.
Introduction of Decan-1-ol Groups: The 2,7-dibromofluorene is then reacted with decan-1-ol under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
10,10’-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
10,10’-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol) has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Electronics: Employed in the development of organic semiconductors and conductive materials.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 10,10’-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol) involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Substitution: The bromine atoms can participate in electrophilic substitution reactions.
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar in structure but lacks the decan-1-ol groups.
2,7-Dibromofluorene: A precursor in the synthesis of the target compound.
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with different alkyl substituents.
Uniqueness
10,10’-(2,7-Dibromo-9H-fluorene-9,9-diyl)di(decan-1-ol) is unique due to the presence of long-chain decan-1-ol groups, which impart distinct physical and chemical properties. These groups enhance its solubility in organic solvents and its potential for functionalization in various applications.
Properties
CAS No. |
821781-89-9 |
|---|---|
Molecular Formula |
C33H48Br2O2 |
Molecular Weight |
636.5 g/mol |
IUPAC Name |
10-[2,7-dibromo-9-(10-hydroxydecyl)fluoren-9-yl]decan-1-ol |
InChI |
InChI=1S/C33H48Br2O2/c34-27-17-19-29-30-20-18-28(35)26-32(30)33(31(29)25-27,21-13-9-5-1-3-7-11-15-23-36)22-14-10-6-2-4-8-12-16-24-37/h17-20,25-26,36-37H,1-16,21-24H2 |
InChI Key |
JJADRJQUSBPVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCCCCCO)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)



![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)

![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)
![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)

![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
